1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine
Description
1-Cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine is a piperazine derivative featuring a cyclopentyl substituent at the 1-position and a 2-(trifluoromethyl)benzyl group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their modular structure, which allows for tailored interactions with biological targets. This compound has drawn interest in kinase inhibition and anticancer research, though its specific applications remain under investigation .
Properties
IUPAC Name |
1-cyclopentyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2/c18-17(19,20)16-8-4-1-5-14(16)13-21-9-11-22(12-10-21)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYPLCXKSMOJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975388 | |
| Record name | 1-Cyclopentyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-72-5 | |
| Record name | 1-Cyclopentyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 1-cyclopentylpiperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives with trifluoromethylbenzyl or analogous groups exhibit diverse biological activities. Below is a detailed comparison based on substituent effects, potency, and therapeutic applications:
Key Observations :
- Trifluoromethylbenzyl Group : Common in kinase inhibitors (e.g., ponatinib derivatives) and antiproliferative agents. Its electron-withdrawing nature enhances binding to hydrophobic pockets in enzymes .
- Cyclopentyl vs. Methyl: The cyclopentyl group in the target compound may improve selectivity over methyl-substituted analogs (e.g., 1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine) by reducing off-target interactions. However, synergistic moieties (e.g., aminoisoquinoline) are often required for full activity .
- Application Shifts: Substituent changes can repurpose compounds entirely. For example, PAPP’s 4-aminophenylethyl group shifts its activity from serotonin receptor modulation to insecticidal action .
Pharmacokinetic and Stability Profiles
- Metabolic Stability: The 1-methyl-4-(trifluoromethylbenzyl)piperazine moiety (e.g., D30 in ) shows improved liver microsomal stability compared to non-fluorinated analogs. The cyclopentyl group in the target compound may further reduce oxidative metabolism due to steric hindrance .
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration in neurological agents (e.g., serotonin agonists in ) but may require balancing for solubility in anticancer applications .
Selectivity and Synergistic Effects
- Kinase Inhibition: The target compound’s cyclopentyl group may confer selectivity for FLT3 over other kinases. In contrast, 1-methyl analogs require additional structural features (e.g., aminoisoquinoline) for potency .
- Antimicrobial vs. Anticancer : Piperazine derivatives with trifluoromethylbenzyl groups exhibit broad activity. For example, Compound 23 (antiproliferative) and Calxinin (antimalarial) share structural motifs but differ in target pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
